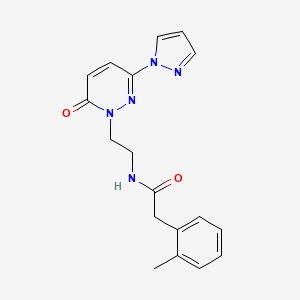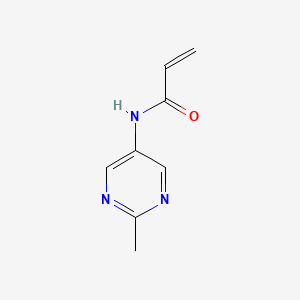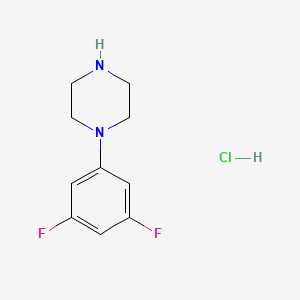
2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one" is a multifaceted molecule that appears to be a derivative of quinazolinone, a class of compounds known for their diverse biological activities. The structure suggests the presence of a 1,2,4-oxadiazole ring, a bromophenyl group, and a thioether linkage, which could contribute to its potential biological properties.
Synthesis Analysis
The synthesis of related quinazolinone derivatives often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of 4-thioxoquinazolinones from 1-bromo-2-fluorobenzenes involves a Br/Li exchange followed by a reaction with alkyl isothiocyanates and isocyanates . Similarly, the synthesis of 1,3,4-oxadiazole derivatives can be achieved by refluxing 1,3,4-oxadiazole-2-thiol with appropriate halides . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often confirmed using techniques such as NMR, IR, and Mass spectral studies, and in some cases, single crystal X-ray diffraction . These techniques would be essential in determining the precise structure of the compound, including the confirmation of the thioether linkage and the position of the bromophenyl and fluoro groups.
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. For example, the presence of a 1,3,4-oxadiazole ring could allow for nucleophilic substitution reactions, while the thioether linkage might be involved in oxidation or alkylation reactions. The bromophenyl group could also undergo further cross-coupling reactions to modify the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The presence of a bromophenyl group suggests a certain degree of lipophilicity, which could affect the compound's solubility and membrane permeability. The 1,2,4-oxadiazole ring could contribute to the compound's stability and electronic properties, potentially affecting its biological activity . The fluoro group might enhance the compound's metabolic stability and could also influence its binding affinity to biological targets .
Biological Activity
While the specific biological activities of "2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one" are not detailed in the provided papers, related compounds have shown a range of biological activities. For instance, some 1,3,4-oxadiazole derivatives exhibit remarkable anti-TB and antimicrobial activities , while certain quinazolinone derivatives have demonstrated antiviral, cytotoxic, and anticancer properties . These activities suggest that the compound could also possess significant biological potential, warranting further investigation.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Activities : Research has been conducted on the synthesis of derivatives containing oxadiazole and triazole rings, showing significant antimicrobial activities. These compounds have been synthesized through various methods, including solvent-free reactions and microwave-assisted synthesis, aimed at enhancing yield and reducing reaction time. The antimicrobial activity against various strains of bacteria and fungi has been a key focus, with some compounds showing promising results compared to standard treatments (Menteşe, Ülker, & Kahveci, 2015).
Antioxidant Activities : The antioxidant properties of some benzimidazole derivatives containing oxadiazole rings have been explored, showing good scavenging activities on ABTS and DPPH assays. These findings suggest potential applications in combating oxidative stress-related diseases (Menteşe, Ülker, & Kahveci, 2015).
Analgesic and Anti-inflammatory Activities : Studies on new oxadiazole derivatives linked with the quinazolin-4-one moiety have shown potent analgesic and anti-inflammatory activities in animal models. These derivatives have been synthesized through multi-step reactions, with their biological activities assessed through various in vivo models. Such compounds could represent a new class of pain and inflammation management agents (Dewangan, Verma, Nakhate, Tripathi, Kashyap, & Dhongade, 2016).
Mechanism of Action
Future Directions
The study of quinazolinone derivatives is a very active area of research, given their diverse biological activities. Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its biological activity, and development of its potential therapeutic applications .
properties
IUPAC Name |
2-[[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-fluoro-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrFN4O2S/c1-2-9-26-19(27)15-10-14(22)7-8-16(15)23-20(26)29-11-17-24-18(25-28-17)12-3-5-13(21)6-4-12/h3-8,10H,2,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXLFEPAXWIXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-isopropylphenyl)cyclopropyl]-1-ethanone O-(2-phenoxyethyl)oxime](/img/structure/B2521670.png)
![Ethyl 4-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2521672.png)

![2-chloro-N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2521676.png)
![4-chloro-N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}benzenesulfonamide](/img/structure/B2521677.png)
![2-(3-(3,5-dimethylisoxazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2521679.png)

![4-benzyl-N-(2,5-dimethoxyphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2521681.png)
![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2521684.png)
![3-(2-fluorophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2521687.png)
